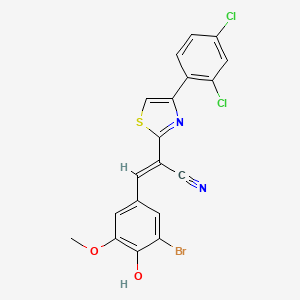
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H11BrCl2N2O2S and its molecular weight is 482.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy Applications
- A study focused on zinc phthalocyanine derivatives, including a compound structurally similar to (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, demonstrated potential for photodynamic therapy, a treatment method for cancer. These compounds have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Structural Characterization and Synthesis
- Research into the synthesis and crystal structure of compounds similar to this compound helps in understanding their molecular arrangement and potential applications. A study detailed the synthesis of E and Z isomers of a related compound, providing insights into their crystallization and molecular geometry (Shinkre et al., 2008).
Fungicidal Activity
- A derivative of this compound has shown significant fungicidal activity, particularly against Colletotrichum gossypii. The synthesis of such compounds and their biological activity assessment suggests their potential as fungicides (Shen De-long, 2010).
Reduction and Derivative Formation
- The reduction of similar acrylonitriles has been studied, leading to the formation of derivatives with potential applications in chemical synthesis. One study examined the reduction process and confirmed the structure of a derivative through X-ray diffraction analysis (Frolov et al., 2005).
Antimicrobial Activity
- Compounds structurally related to this compound have been synthesized and shown potent antimicrobial activity against various bacteria and fungi. This indicates the potential use of such compounds in developing new antimicrobial agents (Liaras et al., 2011).
Corrosion Inhibition
- A study explored the use of acrylonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition efficiency, suggesting their utility in industrial applications related to corrosion prevention (Verma, Quraishi, & Singh, 2016).
Cytotoxic Properties
- Some derivatives of this compound exhibited significant cytotoxic properties, highlighting their potential as candidates for cancer therapy development (Tarleton et al., 2012).
Tubulin Inhibitors
- Some acrylonitriles have been identified as potent tubulin inhibitors, suggesting their role in the development of new anticancer drugs. A study conducted a detailed molecular modeling to understand their binding mode on tubulin (Carta et al., 2011).
特性
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c1-26-17-6-10(5-14(20)18(17)25)4-11(8-23)19-24-16(9-27-19)13-3-2-12(21)7-15(13)22/h2-7,9,25H,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVUAMEVZJSNG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


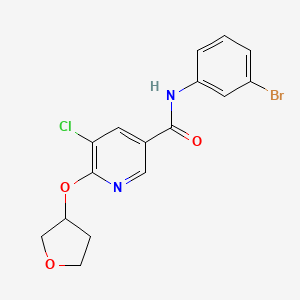
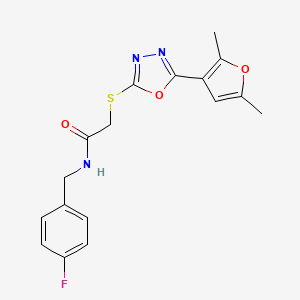
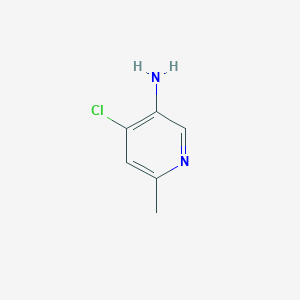
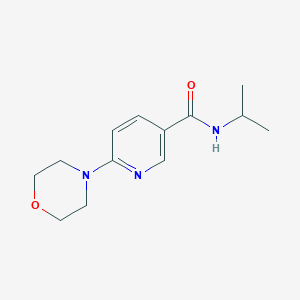

![10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2512611.png)

![5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B2512613.png)
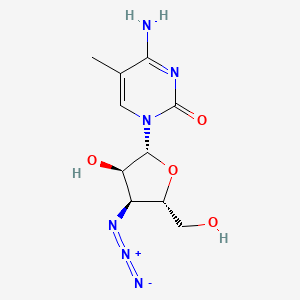
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one](/img/structure/B2512619.png)
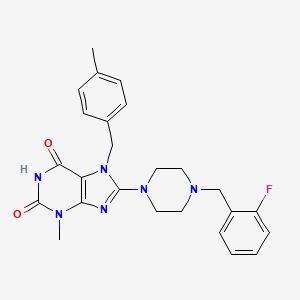
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)
